molecular formula C8H6Cl2O B1346989 2-(2,4-Dichlorophenyl)oxirane CAS No. 13692-15-4

2-(2,4-Dichlorophenyl)oxirane

Cat. No. B1346989
CAS RN: 13692-15-4
M. Wt: 189.04 g/mol
InChI Key: ZRMLHFOKDLDAIB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)oxirane, also known as dichloroepoxide, is a chemical compound that belongs to the family of epoxides. It is a colorless liquid with a strong odor and is widely used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing.

Scientific research applications

Polymerization and Material Science

  • Polymerization: 2-(2,4-Dichlorophenyl)oxirane is used in ring-opening polymerization to create polymers with specific structural characteristics. An example is the creation of a polyether with a carbonyl–aromatic π-stacked structure, enhancing the polymer's conformation and interaction properties (Merlani et al., 2015).

  • Material Synthesis: Synthesis of materials like 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole shows the application of oxiranes in developing intermediates for various chemical syntheses, crucial for creating azole antifungal drugs (Patel et al., 2009).

Catalysis and Chemical Reactions

  • Electrocatalysis: In electrocatalytic reactions, such as ethene epoxidation, 2-(2,4-Dichlorophenyl)oxirane plays a role. Research has shown that specific conditions, like the presence of chloride ions, can promote oxirane formation, which is essential in various industrial chemical processes (Jirkovsky et al., 2011).

  • Environmental Applications: 2-(2,4-Dichlorophenyl)oxirane is involved in environmental applications like the degradation of pollutants. For instance, its interaction with persulfate and carbon nanotubes can lead to the degradation of 2,4-dichlorophenol, a harmful environmental pollutant (Cheng et al., 2017).

Biomedical Research

  • Micronuclei Induction: Studies have explored the role of oxiranes in inducing micronuclei and gene mutations in mammalian cells. This research helps understand the biological impacts of these compounds and their potential risks or benefits (Schweikl et al., 2004).

  • compound, has provided insights into how oxiranes interact with DNA, leading to the formation of adducts. This understanding is crucial for assessing the mutagenic and toxic potential of oxiranes (Munter et al., 2002).

Chemical Synthesis

  • Synthesis of Antidepressants: Oxiranes like 2-(2,4-Dichlorophenyl)oxirane are used in the synthesis of complex molecules like antidepressants. An example is the microwave-assisted synthesis of DOV21947, demonstrating the utility of oxiranes in pharmaceutical synthesis (Jian-qi, 2008).

  • Antimicrobial Applications: Oxiranes are used to synthesize compounds with potential antimicrobial properties. This includes research on biocidal compounds for the plastic industry, highlighting the broad applicability of oxiranes in various domains (Zaiton et al., 2018).

Environmental Toxicology

  • Herbicide Toxicity Studies: Although not directly related to 2-(2,4-Dichlorophenyl)oxirane, studies on the toxicity of similar compounds, like 2,4-dichlorophenoxyacetic acid, provide insights into the environmental and health impacts of related chemical structures (Zuanazzi et al., 2020).

Dental Applications

  • Dental Material Research: Research on the stability of silorane dental monomers, which are related to oxiranes, helps in developing dental composites with low shrinkage and stress. Understanding the chemical behavior of these compounds is essential for dental material science (Eick et al., 2006).

properties

IUPAC Name

2-(2,4-dichlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMLHFOKDLDAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60929581
Record name 2-(2,4-Dichlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)oxirane

CAS RN

13692-15-4
Record name 2-(2,4-Dichlorophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13692-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dichlorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Mangas-Sánchez, E Busto… - The Journal of …, 2011 - ACS Publications
A simple and novel chemoenzymatic route has been applied for the first time in the synthesis of miconazole and econazole single enantiomers. Lipases and oxidoreductases have been …
Number of citations: 84 pubs.acs.org
F Chevreuil, A Landreau, D Seraphin… - Journal of Enzyme …, 2006 - Taylor & Francis
Recent studies reported that an first generation azole (tioconazole) was active against Candida glabrata petite mutants, a fluconazole- and voriconazole- resistant strain of fungi …
Number of citations: 20 www.tandfonline.com
J Forrester, RVH Jones, PN Preston… - Journal of the Chemical …, 1999 - pubs.rsc.org
A process for the efficient conversion of trimethylsulfonium methylsulfate into dimethylsulfonium methanide, thence epoxides, has been devised. Thus dimethyl sulfate and dimethyl …
Number of citations: 1 pubs.rsc.org
A Ramirez-Villalva, D Gonzalez-Calderon… - European Journal of …, 2015 - Elsevier
Four novel miconazole analogues (8–11) were synthetized and evaluated for activity against four filamentous fungi (Mucor hiemalis, Aspergillus fumigatus, Trichosporon cutaneum, and …
Number of citations: 29 www.sciencedirect.com
H Guo, Y Dong, X Zhou, X Lu, X Zhu, H Que, Z Wu… - ACS …, 2019 - ACS Publications
This study aimed to evaluate the preservative ability of modified flutriafol derivatives against decay fungi. The bacteriostatic effect of flutriafol on Trichoderma viride was not efficient as …
Number of citations: 3 pubs.acs.org

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